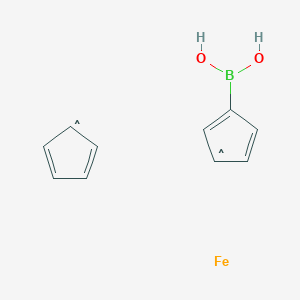

Ferroceneboronic acid(contains varying amounts of anhydride)98+%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ferroceneboronic acid, known since 1959, and its derivatives have been mainly used as polyol sensors and in cross-coupling reactions . It has been functionalized to reach various derivatives .

Synthesis Analysis

An optimized multigram-scale synthesis of the known ferroceneboronic acid has been presented using a phase-switch purification process . Ferrocene derivatives have been synthesized by the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides .Molecular Structure Analysis

The structures of ferroceneboronic acid and its derivatives were unambiguously assigned by NMR and X-ray analysis . The data collected provided a general overview of the electronic and structural features of these compounds .Chemical Reactions Analysis

Ferroceneboronic acid and its derivatives have been involved in various chemical reactions. The first catalytic silylation of ferrocene C–H bonds to access di- and trisubstituted derivatives has been reported . Catalytic borylation was also attempted, highlighting a switch in regioselectivity that was unambiguously assigned by X-ray analysis .Mécanisme D'action

The mechanism of action of ferroceneboronic acid involves the formation of complexes with diols which are more stable in the case of the tetrahedral boron . The positive charge of the ferrocenium moiety favors interaction of boron with an additional hydroxy group, thus the borate ion acquires a tetrahedral configuration, which positively affects the interaction .

Safety and Hazards

Ferroceneboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Propriétés

InChI |

InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGAJIKAUQWFKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C[CH]C=C1)(O)O.C1=C[CH]C=C1.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BFeO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-methylazanium;chloride](/img/structure/B7765375.png)

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-benzo[ij]quinolizine-2-carboxylic acid methyl ester](/img/structure/B7765444.png)